molecular formula C11H15BO4 B2398861 [4-(Oxan-4-yloxy)phenyl]boronic acid CAS No. 279261-92-6

[4-(Oxan-4-yloxy)phenyl]boronic acid

Cat. No.: B2398861
CAS No.: 279261-92-6
M. Wt: 222.05
InChI Key: REFMZRSECYWYKZ-UHFFFAOYSA-N
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Description

[4-(Oxan-4-yloxy)phenyl]boronic acid is a boronic acid derivative featuring a tetrahydropyranyloxy (oxan-4-yloxy) substituent at the para position of the phenyl ring. This cyclic ether group confers unique steric and electronic properties, influencing solubility, reactivity, and biological interactions. Boronic acids are widely studied for their roles in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and anticancer applications due to their ability to form reversible covalent bonds with diols or active-site residues in proteins .

Properties

IUPAC Name

[4-(oxan-4-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFMZRSECYWYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxan-4-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with tetrahydropyran in the presence of a base to form the intermediate 4-(oxan-4-yloxy)phenol. This intermediate is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-(Oxan-4-yloxy)phenol

    Reduction: Boronate ester derivatives

    Substitution: Biaryl compounds

Mechanism of Action

The mechanism of action of [4-(Oxan-4-yloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate biological activity.

Comparison with Similar Compounds

Antiproliferative Activity and Solubility Challenges

Several aryl boronic acids exhibit potent antiproliferative effects, but structural variations significantly impact their performance:

  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid demonstrated strong cytotoxicity, with IC50 values of 0.1969 µM and 0.2251 µM , respectively, in cell viability assays .
  • In contrast, pyren-1-yl boronic acid (3) and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (2) precipitated in RPMI culture medium, rendering reliable in vitro testing unfeasible. This highlights the critical role of substituent hydrophobicity and steric bulk in solubility .

Enzyme Inhibition and Substituent Effects

Boronic acids are known for targeting enzymes such as β-lactamases and histone deacetylases (HDACs):

  • 1-Amido-2-triazolylethaneboronic acid showed enhanced β-lactamase inhibition (lower MICs) compared to phenyl-substituted analogs, attributed to the triazole group’s improved binding interactions .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal HDAC (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group likely enhances target affinity through flexible hydrogen-bonding interactions .

Comparison : The oxan-4-yloxy group’s rigid, cyclic structure may limit conformational flexibility compared to methoxyethyl substituents but could provide stronger π-π stacking interactions in enzyme binding pockets.

Tubulin Polymerization Inhibition

Boronic acid-containing cis-stilbenes (e.g., compound 13c ) inhibited tubulin polymerization (IC50 = 21–22 µM) and induced apoptosis in cancer cells. The boronic acid moiety was critical, as carboxylic acid analogs (e.g., 17 ) showed negligible activity .

Implication : The boronic acid group in [4-(Oxan-4-yloxy)phenyl]boronic acid may similarly enhance interactions with tubulin, though its oxan-4-yloxy substituent’s bulk could affect binding compared to smaller groups like hydroxy or methoxy.

Chemical Reactivity in Cross-Coupling

  • 4-(Methylthio)phenyl boronic acid underwent oxidative coupling under electric potentials, forming molecular junctions with distinct conductance profiles .
  • 4-(Fluorosulfonyl)phenyl boronic acid participated in Pd-catalyzed couplings to synthesize sulfonyl fluoride derivatives, demonstrating versatility in synthetic applications .

Data Table: Key Properties of Selected Boronic Acids

Compound Name Substituent IC50 (µM) Solubility Issues Key Application Reference
6-Hydroxynaphthalen-2-yl boronic acid Hydroxynaphthyl 0.1969 None reported Antiproliferative
Phenanthren-9-yl boronic acid Phenanthryl 0.2251 None reported Antiproliferative
[4-(4-Propan-2-yloxyphenyl)phenyl] BA Biphenyl + isopropoxy N/A Precipitates Limited bioassay utility
[2-[[4-(2-Methoxyethyl)phenoxy]methyl] BA Methoxyethyl 1.0 None reported HDAC inhibition
cis-Stilbene 13c Boronic acid + methoxy 21–22 None reported Tubulin polymerization

Biological Activity

[4-(Oxan-4-yloxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly through reversible covalent bonding with diols, which is exploited in various therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with various biological targets. This characteristic enables it to inhibit specific enzymes and modulate cellular pathways. Notably, boronic acids have been studied for their effects on proteases and kinases, which are crucial in cancer progression and inflammation.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Antioxidant Activity : In vitro studies indicate that the compound exhibits significant antioxidant properties, as measured by DPPH free radical scavenging assays (IC50: 0.14 ± 0.01 µg/mL) and CUPRAC assays (A0.5: 1.73 ± 0.16 µg/mL) .
  • Anticancer Activity : The compound shows selective cytotoxicity against cancer cell lines such as MCF-7, with an IC50 value of 18.76 ± 0.62 µg/mL, while exhibiting minimal toxicity towards healthy cells .
  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including:
    • Acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL)
    • Butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL)
    • Antiurease (IC50: 1.10 ± 0.06 µg/mL)
    • Antithyrosinase (IC50: 11.52 ± 0.46 µg/mL) .

Data Table of Biological Activities

Activity TypeMeasurement MethodResult
AntioxidantDPPH Free Radical ScavengingIC50: 0.14 ± 0.01 µg/mL
CUPRACA0.5: 1.73 ± 0.16 µg/mL
AnticancerCytotoxicity (MCF-7 Cell Line)IC50: 18.76 ± 0.62 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50: 115.63 ± 1.16 µg/mL
ButyrylcholinesteraseIC50: 3.12 ± 0.04 µg/mL
AntiureaseIC50: 1.10 ± 0.06 µg/mL
AntithyrosinaseIC50: 11.52 ± 0.46 µg/mL

Case Studies

  • Anticancer Mechanisms : A study evaluated the antiproliferative effects of phenylboronic acid derivatives, including this compound, across multiple cancer cell lines using the sulforhodamine B (SRB) assay and MTT assay methods . The results indicated a strong structure-activity relationship, where certain modifications significantly enhanced anticancer activity.
  • Enzyme Interaction Studies : Research involving molecular docking simulations highlighted the binding affinity of this compound to various enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

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